2,3-difluoro-N-(3-fluorophenyl)-4-methylbenzamide
Description
2,3-Difluoro-N-(3-fluorophenyl)-4-methylbenzamide is an organic compound with the molecular formula C14H10F3NO It is characterized by the presence of fluorine atoms at the 2 and 3 positions of the benzene ring, a fluorophenyl group at the nitrogen atom, and a methyl group at the 4 position of the benzamide structure
Properties
IUPAC Name |
2,3-difluoro-N-(3-fluorophenyl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO/c1-8-5-6-11(13(17)12(8)16)14(19)18-10-4-2-3-9(15)7-10/h2-7H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDNUXAAQMFLGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)NC2=CC(=CC=C2)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-difluoro-N-(3-fluorophenyl)-4-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-difluorobenzoyl chloride and 3-fluoroaniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the amide bond.
Procedure: The 2,3-difluorobenzoyl chloride is reacted with 3-fluoroaniline in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Handling: Efficient handling and storage of raw materials to ensure consistent quality.
Reaction Optimization: Optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products.
Purification and Isolation: Use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), to achieve the desired purity levels.
Quality Control: Implementation of rigorous quality control measures to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-N-(3-fluorophenyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The fluorine atoms in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
2,3-Difluoro-N-(3-fluorophenyl)-4-methylbenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory and anticancer drugs.
Materials Science: It is explored for its use in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Biological Studies: The compound is used in biological research to investigate its effects on cellular processes and molecular pathways.
Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2,3-difluoro-N-(3-fluorophenyl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific receptors or enzymes, thereby modulating their activity.
Pathways Involved: Influencing key signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway or the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.
Comparison with Similar Compounds
Similar Compounds
2,3-Difluoro-N-(3-fluorophenyl)-N-methylbenzamide: A closely related compound with similar structural features.
2,3-Difluoro-N-(3-fluorophenyl)-4-pyridinecarboxamide: Another similar compound with a pyridine ring instead of a benzene ring.
4-Chloro-2,3-difluoro-N-(3-fluorophenyl)benzamide: A compound with a chlorine atom at the 4 position instead of a methyl group.
Uniqueness
2,3-Difluoro-N-(3-fluorophenyl)-4-methylbenzamide is unique due to the presence of both fluorine and methyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
